Cyclohexyl Butyl Phthalate-d4 Cyclohexyl Butyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659857
InChI: InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D
SMILES:
Molecular Formula: C18H24O4
Molecular Weight: 308.4 g/mol

Cyclohexyl Butyl Phthalate-d4

CAS No.:

Cat. No.: VC16659857

Molecular Formula: C18H24O4

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl Butyl Phthalate-d4 -

Specification

Molecular Formula C18H24O4
Molecular Weight 308.4 g/mol
IUPAC Name 1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D
Standard InChI Key BHKLONWXRPJNAE-CXRURWBMSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H]
Canonical SMILES CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Cyclohexyl Butyl Phthalate-d4 is synthesized via a two-step esterification process. Phthalic anhydride reacts sequentially with butanol-d₉ and cyclohexanol-d₁₄ under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The deuterium incorporation occurs at specific positions on the aromatic ring and alkyl chains, achieved through deuterium oxide (D₂O) or deuterated alcohol reagents .

Key Reaction Conditions:

  • Temperature: 120–140°C under reflux

  • Catalyst: 1–2 mol% H₂SO₄

  • Reaction Time: 8–12 hours per esterification step

  • Yield: 75–85% after purification via vacuum distillation

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance efficiency. High-purity deuterated reagents (>99.5% isotopic enrichment) are essential to minimize isotopic dilution . Post-synthesis, the product undergoes fractional distillation and chromatography to achieve >98% chemical and isotopic purity, as required for analytical standards .

Molecular Structure and Spectroscopic Characteristics

Structural Features

The compound comprises a benzene ring with two ester groups: one bonded to a butyl-d₉ chain and the other to a cyclohexyl-d₁₄ group. Deuterium atoms replace hydrogens at the ortho positions of the benzene ring (C-3, C-4, C-5, C-6) .

Structural Data:

  • SMILES: [2H]C1=C(C(=O)OC2CCCCC2)C(=C(C(=O)OCCCC[2H])[2H])C(=C1[2H])[2H]

  • InChI Key: InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D

Spectroscopic Profiles

  • NMR (CDCl₃):

    • ¹H NMR: Absence of signals at δ 7.2–7.8 ppm (deuterated aromatic protons)

    • ¹³C NMR: Peaks at δ 167.5 (C=O), δ 125–130 (aromatic carbons), δ 65–75 (ether carbons)

  • Mass Spectrometry:

    • Base Peak: m/z 308.41 (M+) with characteristic fragments at m/z 149 (phthalic acid-d4) and m/z 83 (cyclohexyl)

Physicochemical Properties

Cyclohexyl Butyl Phthalate-d4 exhibits properties typical of phthalate esters but with altered kinetics due to deuterium.

Table 1: Physicochemical Properties

PropertyValueMethodReference
Melting Point-45°CDSC
Boiling Point290°C (dec.)Vacuum Distillation
Density (25°C)1.12 g/cm³Pycnometry
Log P (Octanol-Water)5.8Shake Flask
Solubility in Water0.2 mg/LGravimetric Analysis

The low water solubility and high log P value indicate strong lipophilicity, facilitating bioaccumulation in adipose tissues.

Applications in Scientific Research

Analytical Chemistry

Cyclohexyl Butyl Phthalate-d4 serves as an internal standard for quantifying non-deuterated phthalates in environmental and biological samples. Its use minimizes matrix effects in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Table 2: Detection Methods Using Cyclohexyl Butyl Phthalate-d4

MatrixMethodLimit of Detection (LoD)Recovery (%)Reference
UrineGC-MS0.1 ng/mL92–105
WaterLC-MS/MS0.05 ng/mL88–97
SoilASE-GC-MS0.2 ng/g85–93

Toxicological Studies

Deuterium labeling enables precise tracking of metabolic pathways. In vivo studies show rapid hydrolysis by esterases to mono-cyclohexyl phthalate-d4 (MCHP-d4), which undergoes glucuronidation before renal excretion . Chronic exposure studies in rodents link MCHP-d4 to hepatotoxicity (ALT increase: 45–60 U/L) and endocrine disruption (25% reduction in serum testosterone) .

Environmental Impact and Regulatory Status

Environmental Persistence

Cyclohexyl Butyl Phthalate-d4 exhibits moderate persistence (half-life: 30–60 days in soil) but low ecotoxicity (LC50 > 100 mg/L for Daphnia magna) . Its detection in wastewater effluents (0.5–2.3 ng/L) underscores the need for monitoring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator